

Unveiling the Dual-Target Specificity of DEG-35: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **DEG-35**, a novel cereblon-dependent molecular glue degrader, engineered for the dual targeting of the hematopoietic-specific transcription factor IKZF2 (Helios) and the therapeutically relevant kinase CK1 α (casein kinase 1 alpha). Developed for the treatment of acute myeloid leukemia (AML), **DEG-35** demonstrates a multitargeted approach to enhance therapeutic efficacy by inducing the degradation of two key proteins implicated in leukemogenesis.[1][2] This document details the quantitative metrics of **DEG-35**'s activity, the experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Assessment of DEG-35 Activity

The efficacy and specificity of **DEG-35** have been quantified through a series of in vitro assays, with the key data summarized below.

Table 1: In Vitro Degradation and Proliferation Inhibition



Cell Line	Cancer Type	Target	DC50 (nM)	D _{max} (%)	IC50 (nM)
MOLM-13	Acute Myeloid Leukemia	IKZF2	~1-10	>90	2.5
MOLM-13	Acute Myeloid Leukemia	CK1α	~1-10	>90	2.5
MV4-11	Acute Myeloid Leukemia	IKZF2/CK1α	Not Reported	Not Reported	3.9
OCI-AML3	Acute Myeloid Leukemia	IKZF2/CK1α	Not Reported	Not Reported	10.4
U937	Acute Myeloid Leukemia	IKZF2/CK1α	Not Reported	Not Reported	26.1
THP-1	Acute Myeloid Leukemia	IKZF2/CK1α	Not Reported	Not Reported	35.8

DC₅₀: Half-maximal degradation concentration. D_{max}: Maximum degradation. IC₅₀: Half-maximal inhibitory concentration for cell viability after 72 hours of treatment. Data extracted from Park, Sun-Mi, et al. (2023).[3]

Table 2: Binding Affinities and Ternary Complex

Formation

Binding Interaction	Assay	K _n (nM)
DEG-35 to CRBN	HTR-FRET	472.6
Lenalidomide to CRBN	HTR-FRET	804.7



Ternary Complex	Assay	Relative Strength	
CRBN + DEG-35 + CK1α	AlphaScreen	Significantly stronger than Lenalidomide	

K_n: Dissociation constant. HTR-FRET: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer. Data extracted from Park, Sun-Mi, et al. (2023).[3]

Table 3: Selectivity Profile of DEG-35

Protein	Degradation at 1 μM
IKZF1	Partial
GSPT1	Yes (at concentrations >1 μM)

Data extracted from Curnutt, Nicole M., et al. (2023).[4]

Core Experimental Protocols

This section outlines the key methodologies employed in the characterization of **DEG-35**'s dual-target specificity.

Cell Culture and Viability Assays

- Cell Lines: Human AML cell lines (MOLM-13, MV4-11, OCI-AML3, U937, THP-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Viability Assay: Cells were seeded in 96-well plates and treated with a serial dilution of **DEG-35** for 72 hours. Cell viability was assessed using CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured on a plate reader, and IC₅₀ values were calculated using a non-linear regression model.

Immunoblotting for Protein Degradation

 Sample Preparation: Cells were treated with specified concentrations of DEG-35 for various time points. Post-treatment, cells were harvested, washed with PBS, and lysed in RIPA



buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies against IKZF2, CK1α, IKZF1, GSPT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein levels.

Global Quantitative Proteomics

- Experimental Setup: MOLM-13 cells were treated with 50 nM DEG-35 or vehicle control for 2 hours.
- Sample Processing: Cell pellets were lysed, and proteins were digested with trypsin. The
 resulting peptides were labeled with tandem mass tags (TMT) for multiplexed quantitative
 analysis.
- Mass Spectrometry: Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Raw data was processed to identify and quantify proteins. The relative abundance of proteins in **DEG-35** treated samples was compared to the vehicle control to identify significantly downregulated proteins.

Co-Immunoprecipitation (Co-IP)

- Cell Transfection and Treatment: HEK293T cells were transiently transfected with Flagtagged CRBN and, where necessary, with constructs expressing the target protein (e.g., IKZF2). Cells were then treated with **DEG-35**.
- Immunoprecipitation: Cell lysates were incubated with anti-Flag antibody-conjugated magnetic beads to pull down the CRBN complex.



 Analysis: The immunoprecipitated proteins were eluted and analyzed by western blotting using antibodies against the target proteins (IKZF2 and CK1α) to detect their interaction with CRBN.

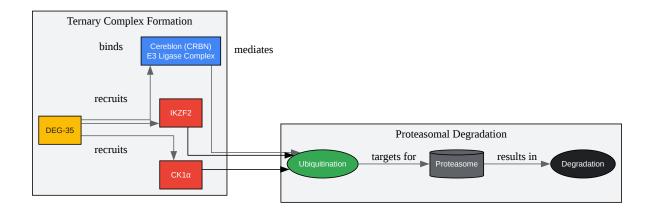
In Vivo Murine AML Model

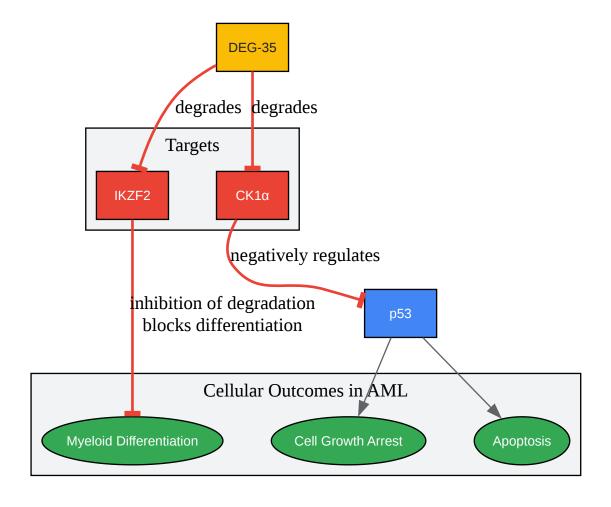
- Model System: Immunocompromised mice (e.g., NSG mice) were engrafted with human AML cells (e.g., MOLM-13).
- Treatment: Once leukemia was established, mice were treated with **DEG-35** or a more soluble analog, DEG-77, via an appropriate route of administration (e.g., oral gavage or intraperitoneal injection).
- Monitoring: Disease progression was monitored by assessing tumor burden (e.g., through bioluminescence imaging if cells are luciferase-tagged) and overall survival.
- Pharmacodynamic Analysis: At the end of the study, tissues such as bone marrow and spleen were harvested to assess the degradation of target proteins (IKZF2 and CK1α) by immunoblotting.

Visualizing the Mechanism and Pathways of DEG-35

The following diagrams illustrate the molecular mechanism of action of **DEG-35** and the downstream signaling consequences of its dual-target degradation.











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